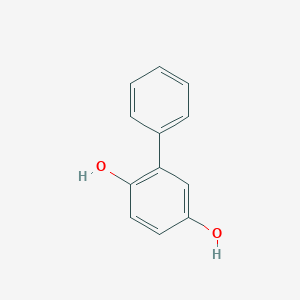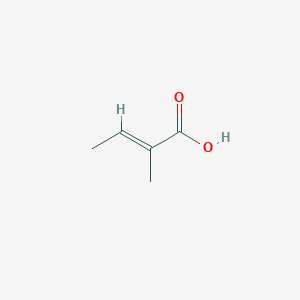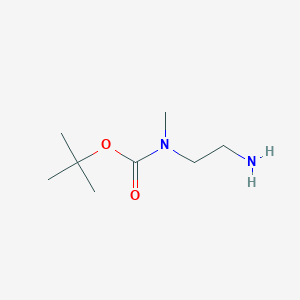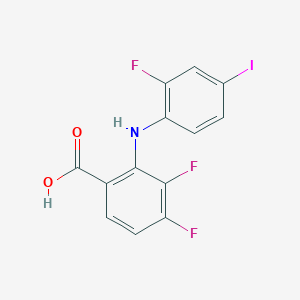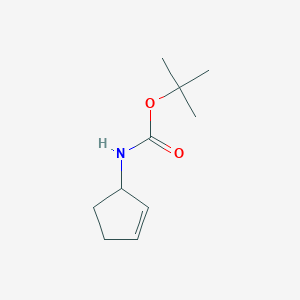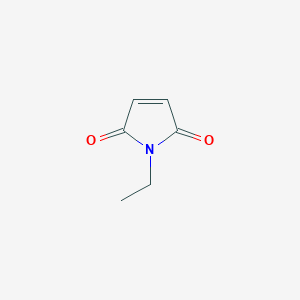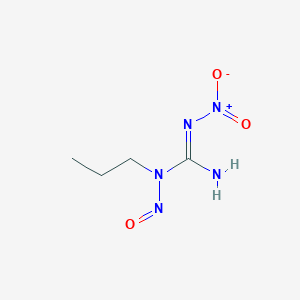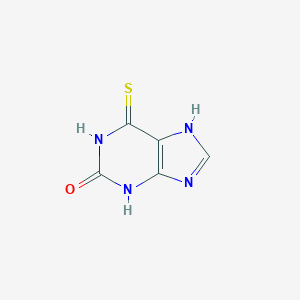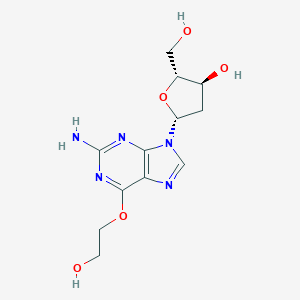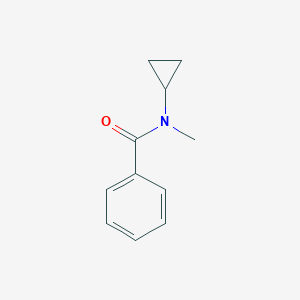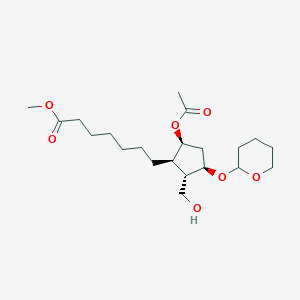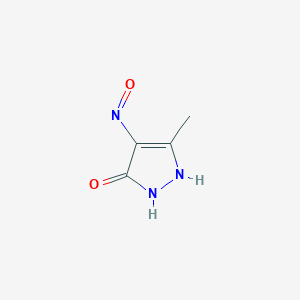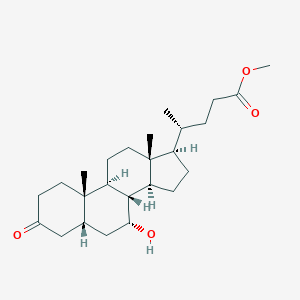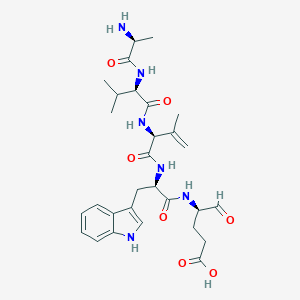
Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl), also known as cyclo(VVWGA), is a cyclic peptide that has gained significant attention in the scientific community. This peptide is known for its unique structure and potential applications in various fields, including drug development, biotechnology, and medical research.
Wissenschaftliche Forschungsanwendungen
Cyclo(VVWGA) has been extensively studied for its potential applications in various fields. In drug development, this peptide has been shown to exhibit antimicrobial, antiviral, and anticancer properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In biotechnology, Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) has been used as a scaffold for the design of novel peptides and proteins. In medical research, this peptide has been used as a tool to study protein-protein interactions and signal transduction pathways.
Wirkmechanismus
The mechanism of action of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) is not fully understood. However, studies have suggested that this peptide may exert its biological effects by interacting with specific receptors or enzymes. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression. It has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
Biochemische Und Physiologische Effekte
Cyclo(VVWGA) has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models, including Alzheimer's disease and Parkinson's disease. In addition, this peptide has been shown to enhance wound healing and tissue regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) in lab experiments is its stability and solubility. This peptide is highly stable and can be easily dissolved in water or organic solvents. It also has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, one of the limitations of using Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) is its high cost of synthesis, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA). One of the areas of interest is the development of novel Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)peptides based on the structure of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA). These peptides may have improved biological activity and specificity, making them suitable for various applications. Another area of interest is the study of the mechanism of action of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) and its interaction with specific receptors or enzymes. This may provide insights into the design of novel drugs and therapies. Finally, the use of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) as a tool for studying protein-protein interactions and signal transduction pathways may lead to the discovery of new targets for drug development.
Synthesemethoden
The synthesis of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) involves the use of solid-phase peptide synthesis (SPPS) techniques. This technique involves the stepwise addition of amino acids onto a solid support, which is then cleaved to obtain the desired peptide. The synthesis of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) involves the cyclization of a linear peptide sequence, which is achieved by incorporating a cysteine residue at one end of the peptide chain and a glycine residue at the other end. The cysteine residue forms a disulfide bond with the glycine residue, resulting in the formation of a cyclic peptide.
Eigenschaften
CAS-Nummer |
140374-63-6 |
|---|---|
Produktname |
Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl) |
Molekularformel |
C29H40N6O7 |
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbut-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H40N6O7/c1-15(2)24(35-29(42)25(16(3)4)34-26(39)17(5)30)28(41)33-22(27(40)32-19(14-36)10-11-23(37)38)12-18-13-31-21-9-7-6-8-20(18)21/h6-9,13-14,16-17,19,22,24-25,31H,1,10-12,30H2,2-5H3,(H,32,40)(H,33,41)(H,34,39)(H,35,42)(H,37,38)/t17-,19+,22+,24-,25+/m0/s1 |
InChI-Schlüssel |
GIWOOCFNDNBDNS-QOTWGDGUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)N |
SMILES |
CC(C)C(C(=O)NC(C(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
Sequenz |
AVXWE |
Synonyme |
cyclo(Val-Val-Trp-Glu-Ala) cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl) WS 7338D WS-7338D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
